脱氧短链酰胺 E

描述

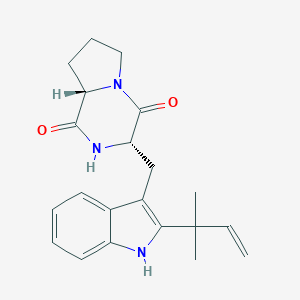

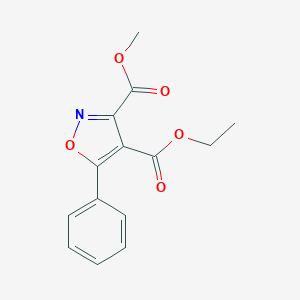

Deoxybrevianamide E (DBe) is a member of the cyclic depsipeptide family of natural products and is an important component of the human microbiome. It was first discovered in the human gut in 2018 and has since been studied for its potential applications in a variety of fields, including medicine, biochemistry, and molecular biology. DBe is a unique molecule that has a wide range of biochemical and physiological effects, and its synthesis method and mechanism of action have been well-studied.

科学研究应用

糖尿病研究:脱氧短链酰胺 E 用于糖尿病研究,特别是在研究该疾病的发病机制及其并发症方面。它已在动物模型中研究,以寻找潜在的新疗法和预防策略 (Rees 和 Alcolado,2005)。

构筑双环[2.2.2]环系:表this compound 用于构建双环[2.2.2]环系,该结构常见于多种化合物中,包括副赫夸酰胺、马氏链霉素和短链酰胺 (Williams 等人,1998)。

药物全合成:涉及this compound 的 2,3-二取代吲哚的新型构建可能对各种药物的全合成有用 (Schkeryantz 等人,1999)。

海洋来源的曲霉属中的生物合成前体:this compound 及其衍生物被认为是海洋来源的曲霉属物种中分离出的高级代谢产物的生物合成前体 (Kato 等人,2011)。

短链酰胺的替代生物合成途径:this compound 在短链酰胺 A、B 和 E 中的掺入表明这些物质的替代生物合成途径 (Sanz-Cervera 等人,1993)。

吲哚霉菌代谢物中的关键代谢物:this compound 是吲哚霉菌代谢物中的一种重要代谢物,并且已经描述了其转化为短链酰胺 E 的过程 (Ritchie 和 Saxton,1981)。

对绝对立体化学的见解:从 L-脯氨酸对短链酰胺 E 和this compound 进行手性全合成,为短链酰胺 E 的绝对立体化学提供了重要的见解 (Kametani 等人,1981)。

安全和危害

未来方向

作用机制

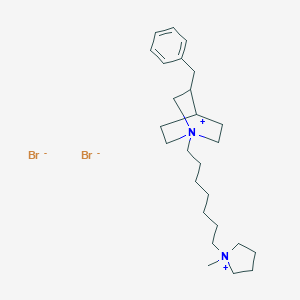

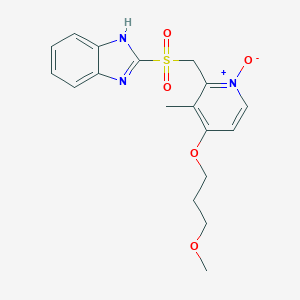

Deoxybrevianamide E is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at position 2 on the indole ring by a 1,1-dimethylallyl group . This compound has been the focus of attention from the scientific community for several decades due to its broad range of biological activities, diverse biosynthetic origins, and topologically complex structures .

Target of Action

It is known that this compound is part of the class of fungal indole alkaloids containing the bicyclo[222]diazaoctane ring, which display a range of biological activities .

Mode of Action

It is known that the compound interacts with its targets through its unique chemical structure, which includes a cyclic dipeptide and a 1,1-dimethylallyl group .

Biochemical Pathways

Deoxybrevianamide E is part of the biosynthetic pathways of the brevianamide family of bicyclo[2.2.2]diazaoctane alkaloids . The compound is converted to brevianamide E, which is further oxidized to form 6-hydroxy-deoxybrevianamide E, and the latter transformed into notoamide S by combination with dimethylallyl diphosphate (DMAPP) .

Result of Action

It is known that the compound is part of a class of molecules that display significant biological activities with potential therapeutic value .

属性

IUPAC Name |

(3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGNSEAHJVSMAJ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956110 | |

| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34610-68-9 | |

| Record name | Deoxybrevianamide E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34610-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxybrevianamide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034610689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYBREVIANAMIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20E60VAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Deoxybrevianamide E?

A1: Deoxybrevianamide E is characterized by its indole diketopiperazine core structure, featuring a prenyl group attached to the indole moiety. [, , ]

Q2: How is Deoxybrevianamide E synthesized?

A2: Several synthetic routes to Deoxybrevianamide E have been explored. One approach involves the condensation of a suitably substituted indole derivative, like 2-(1,1-dimethylallyl)-3-dimethylaminomethylindole, with a proline derivative, such as (-)-methyl 1,4-dioxoperhydropyrrolo[1,2-a]pyrazine-3-carboxylate. [] Another strategy utilizes 3-(3-dimethylaminomethylindol-2-yl)-3-methylbut-1-ene as a starting material. [] Innovative methods for constructing the 2,3-disubstituted indole core have also been reported, showcasing the versatility in synthesizing this compound. []

Q3: What is known about the biosynthesis of Deoxybrevianamide E?

A3: Studies suggest that the biosynthesis of Deoxybrevianamide E might involve a pinacol-type rearrangement of the isoprenyl unit. This intriguing rearrangement could be a key step in forming the compound's characteristic structure. [, ]

Q4: Have there been studies on the rearrangement reactions of compounds related to Deoxybrevianamide E?

A4: Yes, researchers have investigated the acid-catalyzed rearrangements of cyclo-L-prolyl-L-[Na-(3,3-dimethylallyl)]tryptophyl, a compound structurally related to Deoxybrevianamide E. Interestingly, these studies did not observe the formation of Deoxybrevianamide E, highlighting the specific conditions required for its biosynthesis. []

Q5: From which natural sources has Deoxybrevianamide E been isolated?

A5: Deoxybrevianamide E has been isolated from various fungal species. One such source is the mangrove-derived fungus Penicillium sp., which produces Deoxybrevianamide E alongside other interesting metabolites. [] Furthermore, Aspergillus protuberus has been identified as another fungal source of this compound. [, ]

Q6: Has Deoxybrevianamide E been found in other Aspergillus species?

A6: Yes, a study investigating Aspergillus creber identified Deoxybrevianamide E as one of its metabolites, showcasing the presence of this compound in different species within the Aspergillus genus. []

Q7: What are the potential applications of Deoxybrevianamide E?

A7: While Deoxybrevianamide E itself hasn't revealed specific applications yet, its structural similarities to other bioactive prenylated indole diketopiperazine alkaloids suggest possible avenues for future research. For instance, gypsetin, a related compound, exhibits acyl-CoA: cholesterol acyltransferase inhibitory activity. [] Further investigation into the bioactivity of Deoxybrevianamide E could potentially uncover valuable applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)